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molecular formula C14H10BrFO2 B3137309 4-Bromo-2-fluoro-benzoic acid benzyl ester CAS No. 437764-46-0

4-Bromo-2-fluoro-benzoic acid benzyl ester

Cat. No. B3137309
M. Wt: 309.13 g/mol
InChI Key: JTXNSDOLYAYGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842713B2

Procedure details

Benzyl bromide (2.80 mL, 23.6 mmol) was added to a solution of 2-fluoro-4-bromobenzoic acid (4.34 g, 19.8 mmol) and Cs2CO3 (9.79 g, 30.0 mmol) in CH2Cl2 (50 mL). The mixture was heated to reflux for 4 hr. The reaction was quenched with H2O (150 mL) and extracted with CH2Cl2 (150 mL). The organic layer was dried over MgSO4 and concentrated. The residue was purified by flash column chromatograph eluting with 10% EtOAc in hexanes to give a colorless oil (6.27 g, 100% yield). 1H NMR (400 MHz, CDCl3) δ 7.82-7.88 (m, 1 H) 7.44-7.47 (m, 2 H) 7.34-7.42 (m, 5 H) 5.38 (s, 2 H).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
9.79 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C([O-])([O-])=O.[Cs+].[Cs+]>C(Cl)Cl>[CH2:1]([O:14][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:17]([Br:19])=[CH:18][C:10]=1[F:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
4.34 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)Br
Name
Cs2CO3
Quantity
9.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatograph
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=C(C=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.27 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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